molecular formula C5H8ClN3 B1375446 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole CAS No. 1312601-19-6

4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole

Cat. No.: B1375446
CAS No.: 1312601-19-6
M. Wt: 145.59 g/mol
InChI Key: NQXHVKAOXQDBKB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and an ethyl group attached to the triazole ring

Scientific Research Applications

4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is particularly relevant for compounds with biological activity, where the mechanism of action could refer to how the compound interacts with a biological target .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans, animals, or the environment. This can include toxicity data, flammability, reactivity, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications or areas of research for the compound. This could include its use in the synthesis of other compounds, its potential therapeutic uses, or its role in industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-2H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane in the presence of a catalyst like zinc chloride . The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while reactions with thiols can produce thiomethyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole is unique due to its triazole ring structure, which imparts distinct chemical properties and reactivity. The presence of both a chloromethyl group and an ethyl group further enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-(chloromethyl)-2-ethyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-2-9-7-4-5(3-6)8-9/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXHVKAOXQDBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801267625
Record name 4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312601-19-6
Record name 4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312601-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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